1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine
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Description
1-(4-Ethylbenzoyl)-4-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine, also known as EPP, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. EPP belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Synthesis Techniques and Chemical Studies
- Palladium-Catalyzed CH Functionalization : Innovative synthesis techniques using palladium-catalysis highlight the potential for creating complex molecular structures, including oxindole synthesis, which is crucial in medicinal chemistry for enzyme inhibition and drug development (Magano et al., 2014).
- Microbial Studies of Pyridine Derivatives : Research into new pyridine derivatives demonstrates the broad applicability of such compounds in microbiological studies, potentially offering new avenues for antibacterial and antifungal agents (Patel & Agravat, 2007).
Biological and Pharmacological Activities
- Antitumor Agents : The development of benzopyranylamine compounds as potential antitumor agents against various cancer cell lines, indicating the therapeutic potential of such molecules (Jurd, 1996).
- Antagonist Activity of Bicyclic Derivatives : Studies on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives suggest significant 5-HT2 antagonist activity, offering insights into new treatments for psychiatric disorders (Watanabe et al., 1992).
Chemical Properties and Applications
- GyrB Inhibitors for Tuberculosis : The design and synthesis of thiazole-aminopiperidine hybrid analogues as novel GyrB inhibitors demonstrate the role of chemical compounds in tackling tuberculosis, showcasing the intersection of chemistry and microbiology for therapeutic applications (Jeankumar et al., 2013).
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[(8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN4OS/c1-10-2-3-11(20)6-15(10)24-16(26)8-27-19-18-17(22-9-23-19)13-7-12(21)4-5-14(13)25-18/h2-7,9,25H,8H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPSEIRLGLVSNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NC3=C2NC4=C3C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide |
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